REACTION_CXSMILES
|
NCC[NH:4][C:5]([C:7]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[C:8]=1OC)=[O:6].C(Br)CC1C=CC=CC=1>C(N(CC)CC)C>[S:11]1[C:7]([C:5]([NH2:4])=[O:6])=[CH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]1=2
|
Name
|
N-(2-Aminoethyl)-3-methoxybenzo[b]thiophene-2-carboxamide
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
NCCNC(=O)C1=C(C2=C(S1)C=CC=C2)OC
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
Organic fractions were collected
|
Type
|
WASH
|
Details
|
washed with water (4×50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after removing the solvent
|
Type
|
WASH
|
Details
|
Flash chromatography eluting with 5% methanol-dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |